

# Precursor Characteristics: A Foundation for ALD Process Design

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## Compound of Interest

Compound Name: *Bis(methylcyclopentadienyl)nickel(II)*

CAS No.: 1293-95-4

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The choice of precursor is paramount in defining the ALD process window, film quality, and ultimately, the device performance. The chemical and thermal properties of Ni(MeCp)<sub>2</sub> and Ni(acac)<sub>2</sub> dictate their suitability for low-temperature deposition.

### **Bis(methylcyclopentadienyl)nickel(II) - Ni(MeCp)<sub>2</sub>**

Ni(MeCp)<sub>2</sub> is an organometallic compound featuring a central nickel atom bonded to two methylcyclopentadienyl ligands. It is a dark green solid at room temperature that becomes a liquid at 36°C.[1] Its volatility is a key advantage, with a reported vapor pressure of 1 Torr at 73°C, facilitating consistent precursor delivery into the ALD reactor.[1] However, its thermal stability is a critical consideration. Thermogravimetric analysis indicates that while most of the precursor vaporizes, it begins to decompose in the 200°C to 250°C range.[1] This relatively low decomposition temperature makes it a candidate for low-temperature processes but also defines a strict upper limit for the thermal ALD window to avoid chemical vapor deposition (CVD) type growth and carbon incorporation.

### **Nickel(II) acetylacetonate - Ni(acac)<sub>2</sub>**

Ni(acac)<sub>2</sub> is a coordination complex where the nickel ion is chelated by two acetylacetonate ligands. It is a light-green, air-stable solid, making it relatively easy to handle.[2][3] Its thermal stability allows it to be used up to its melting point of ~230°C, above which it decomposes.[2][3]

[4] However, its volatility is lower than that of  $\text{Ni}(\text{MeCp})_2$ , often requiring higher evaporation temperatures, typically in the range of 130-230°C, to achieve sufficient vapor pressure for ALD. [5][6] This higher required temperature can be problematic, as prolonged heating can lead to precursor decomposition even within the delivery vessel.[7]

To enhance its reactivity and volatility,  $\text{Ni}(\text{acac})_2$  is often modified with additional ligands. For example, the adduct (N,N,N',N'-tetramethylethylenediamine)(bis(2,4-pentanedionato))nickel(II), or  $\text{Ni}(\text{acac})_2(\text{tmeda})$ , has been developed to improve performance in thermal ALD processes. [8][9]

## Comparative Analysis of Low-Temperature ALD Performance

The efficacy of a precursor is ultimately judged by its performance within an ALD process. The following table and discussion summarize key experimental data for  $\text{Ni}(\text{MeCp})_2$  and  $\text{Ni}(\text{acac})_2$  in low-temperature ALD.

Parameter	Ni(MeCp) <sub>2</sub>	Ni(acac) <sub>2</sub> & its Adducts
Typical ALD Temperature	50 - 300 °C (for NiO with plasma)[10][11]	220 - 300 °C (for metallic Ni) [12][13][14]
250 - 300 °C (narrow window for NiO)[15][16][17]	185 - 260 °C (for NiO)[5][18]	
Common Co-reactants	O <sub>2</sub> plasma, O <sub>3</sub> [10][15][19]	Methanol, N <sub>2</sub> H <sub>4</sub> (Hydrazine), H <sub>2</sub> , O <sub>3</sub> , H <sub>2</sub> O[12][13][20]
Growth Per Cycle (GPC)	0.32 Å/cycle (NiO @ 150°C with O <sub>2</sub> plasma)[10][11]	2.1 Å/cycle (Ni @ 240-280°C with Ni(acac) <sub>2</sub> (tmeda) + N <sub>2</sub> H <sub>4</sub> ) [9][12][20]
0.11 - 0.12 Å/cycle (NiO @ 250-300°C)[15][16]	0.07 Å/cycle (Ni @ 250-300°C with methanol)[8][12]	
Film Purity	Low carbon for NiO with plasma[21]	High carbon content can be an issue[8][13]
High purity (95 at% Ni) achievable with specific co-reactants[12][20]		
Precursor Stability	Decomposes at 200-250°C[1]	Decomposes upon melting (~230°C); can degrade with prolonged heating[4][7]

#### Discussion of Performance:

Ni(MeCp)<sub>2</sub> truly excels in plasma-assisted ALD (PA-ALD) for depositing nickel oxide (NiO) at very low temperatures. Researchers have successfully deposited high-quality NiO films at temperatures as low as 50-150°C using Ni(MeCp)<sub>2</sub> with an O<sub>2</sub> plasma co-reactant.[10][11] This makes it an ideal choice for applications involving thermally sensitive substrates like polymers. The GPC in these plasma processes is moderate, around 0.32 Å/cycle at 150°C.[10] In thermal ALD processes using ozone or plasma, the ALD window for NiO is typically higher and narrower, often cited between 250°C and 300°C, with a lower GPC of about 0.12 Å/cycle.[15][16][19] There is less available data on its use for depositing pure, low-temperature metallic

nickel films via thermal ALD, likely due to its decomposition behavior which can introduce carbon impurities.[1]

Ni(acac)<sub>2</sub>, on the other hand, is more commonly used for the thermal ALD of metallic nickel, though it generally requires higher process temperatures. For instance, using methanol as a reducing agent, high-purity (95 at%) Ni films have been deposited, but this requires a temperature range of 250–300°C and results in a low GPC of 0.07 Å/cycle.[12][13] A significant drawback of Ni(acac)<sub>2</sub> is the potential for high carbon impurity in the resulting films, as the acetylacetonate ligand can decompose and contribute carbon atoms.[8][13]

The development of Ni(acac)<sub>2</sub> adducts, such as Ni(acac)<sub>2</sub>(tmeda), has been a key advancement. When paired with a strong reducing agent like hydrazine (N<sub>2</sub>H<sub>4</sub>), this modified precursor achieves a remarkably high GPC of 2.1 Å/cycle for high-purity metallic nickel at temperatures between 240-280°C.[9][12][20] This demonstrates that while the base Ni(acac)<sub>2</sub> molecule has limitations, its chemical structure can be tuned to significantly improve ALD performance.

## Experimental Methodologies and Causality

The successful deposition of high-quality films requires carefully designed experimental protocols. The choice of parameters is directly linked to the chemical properties of the precursors and co-reactants.

### Protocol 1: Low-Temperature PA-ALD of NiO using Ni(MeCp)<sub>2</sub>

This protocol is optimized for depositing NiO on thermally sensitive substrates.

- **Substrate Preparation:** The substrate is loaded into the ALD reactor chamber. An initial O<sub>2</sub> plasma treatment (e.g., 100 W for 15 minutes) is performed to clean and functionalize the surface with hydroxyl (-OH) groups.
- **Deposition Temperature:** The substrate is maintained at a low temperature, typically between 50°C and 150°C.[10][11]
- **Precursor Delivery:** The Ni(MeCp)<sub>2</sub> bubbler is heated to approximately 55-75°C to generate adequate vapor pressure.[10]

- ALD Cycle:
  - Step A (Ni(MeCp)<sub>2</sub> Pulse): Pulse Ni(MeCp)<sub>2</sub> vapor into the chamber for 1-3 seconds. The precursor chemisorbs onto the surface, reacting with the surface hydroxyls.
  - Step B (Purge): Purge the chamber with an inert gas (e.g., Ar or N<sub>2</sub>) for 4-5 seconds to remove unreacted precursor and gaseous byproducts.
  - Step C (O<sub>2</sub> Plasma Pulse): Introduce O<sub>2</sub> gas and apply RF power (e.g., 100 W) for 3 seconds. The energetic plasma species react with the surface-bound precursor, removing the methylcyclopentadienyl ligands and forming a layer of NiO.
  - Step D (Purge): Purge the chamber with inert gas for 1-5 seconds to remove reaction byproducts.
- Repeat: The ALD cycle (Steps A-D) is repeated until the desired film thickness is achieved.

Causality: The use of O<sub>2</sub> plasma is critical for achieving low deposition temperatures. The plasma provides the necessary activation energy to break the Ni-ligand bonds and drive the surface reactions, which would otherwise require much higher thermal energy. This avoids the thermal decomposition of the Ni(MeCp)<sub>2</sub> precursor.

## Protocol 2: Thermal ALD of Metallic Ni using Ni(acac)<sub>2</sub>(tmeda)

This protocol is designed to achieve a high growth rate for metallic nickel films.

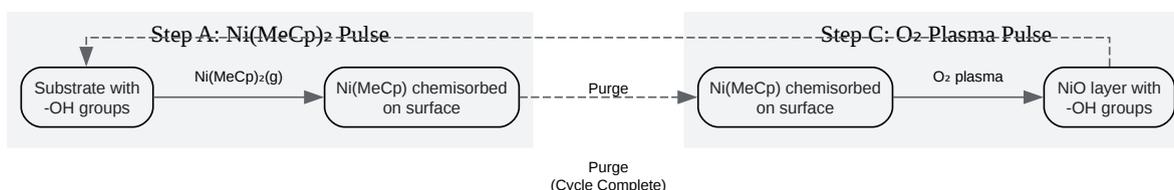
- Substrate Preparation: The substrate is loaded into the reactor.
- Deposition Temperature: The substrate is heated to the ALD window, typically between 220°C and 280°C.[\[20\]](#)
- Precursor Delivery: The Ni(acac)<sub>2</sub>(tmeda) precursor is heated in a sublimator to approximately 95°C.[\[22\]](#) The hydrazine (N<sub>2</sub>H<sub>4</sub>) co-reactant is maintained at around 40°C.[\[22\]](#)
- ALD Cycle:

- Step A (Ni(acac)<sub>2</sub>(tmeda) Pulse): Pulse the Ni precursor for a duration sufficient for surface saturation (e.g., 10 seconds). The precursor adsorbs onto the substrate surface.
- Step B (Purge): Purge the chamber with N<sub>2</sub> for an extended period (e.g., 20 seconds) to ensure complete removal of the precursor from the gas phase.
- Step C (N<sub>2</sub>H<sub>4</sub> Pulse): Pulse the hydrazine reducing agent for 2 seconds. The hydrazine reacts with the adsorbed Ni precursor, reducing the Ni(II) to Ni(0) and removing the ligands.
- Step D (Purge): Purge the chamber with N<sub>2</sub> for 20 seconds to remove byproducts.
- Repeat: The cycle is repeated to build the film to the target thickness.

Causality: The tmeda adduct enhances the precursor's reactivity. Hydrazine is a potent reducing agent capable of efficiently converting the adsorbed Ni(II) species to metallic Ni(0) at these temperatures, leading to the observed high GPC. The long purge times are essential to prevent gas-phase reactions (CVD) between the precursor and the highly reactive co-reactant.

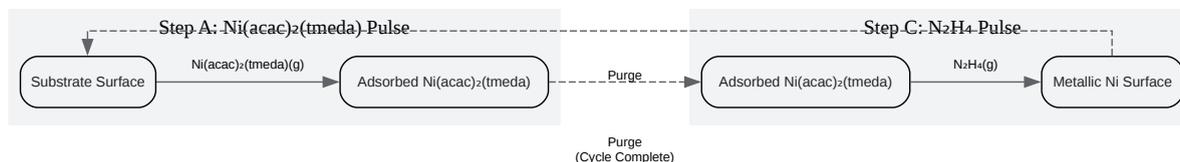
## Visualization of ALD Reaction Mechanisms

Understanding the surface chemistry is key to optimizing ALD processes. The following diagrams illustrate the proposed reaction cycles.



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Caption: Proposed PA-ALD cycle for NiO using Ni(MeCp)<sub>2</sub> and O<sub>2</sub> plasma.



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Caption: Proposed thermal ALD cycle for Ni using Ni(acac)<sub>2</sub>(tmeda) and hydrazine.

## Conclusion and Recommendations

Both Ni(MeCp)<sub>2</sub> and Ni(acac)<sub>2</sub> are viable precursors for the ALD of nickel-containing films, but their strengths lie in different domains, particularly for low-temperature applications.

- Ni(MeCp)<sub>2</sub> is the superior choice for low-temperature (< 200°C) deposition of NiO, especially when using plasma-assisted ALD. Its volatility and reactivity with plasma make it ideal for coating thermally sensitive substrates where preserving the underlying material is critical.
- Ni(acac)<sub>2</sub> and its adducts are more suited for the thermal deposition of metallic nickel films, albeit at moderately higher temperatures (> 220°C). While the standard Ni(acac)<sub>2</sub> precursor is cost-effective, it suffers from low GPC and potential carbon contamination.[8][13] The use of adducts like Ni(acac)<sub>2</sub>(tmeda) with potent reducing agents like hydrazine dramatically enhances the growth rate and film purity, making it a powerful option for applications where high throughput is desired and the process temperature is tolerable.[9][20]

Ultimately, the selection between Ni(MeCp)<sub>2</sub> and Ni(acac)<sub>2</sub> should be guided by the specific requirements of the application: the desired film composition (Ni vs. NiO), the thermal budget of the substrate, and the need for high growth rates versus process simplicity.

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